molecular formula C15H21NOS B4180502 4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide

4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide

Cat. No.: B4180502
M. Wt: 263.4 g/mol
InChI Key: XSRROTCXWATNNM-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with ethyl, methyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the ethyl and methyl groups. This can be achieved using Friedel-Crafts alkylation with appropriate alkyl halides and catalysts such as aluminum chloride.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the substituted thiophene with an appropriate amine and a coupling reagent like carbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides, nucleophiles, and catalysts like palladium can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide
  • N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethoxybenzenesulfonamide

Uniqueness

4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, particularly in the development of novel pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-6-12-11(5)18-10-13(12)14(17)16-15(7-2,8-3)9-4/h2,10H,6,8-9H2,1,3-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRROTCXWATNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC(CC)(CC)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide
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4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide
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4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide
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4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide

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